molecular formula C19H31N5O8 B12418222 Azido-PEG5-maleimide

Azido-PEG5-maleimide

Cat. No.: B12418222
M. Wt: 457.5 g/mol
InChI Key: YZWYDZWBIBNUJU-UHFFFAOYSA-N
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Description

Azido-PEG5-maleimide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is known for its ability to facilitate selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG5-maleimide is typically synthesized through a multi-step process involving the reaction of azido-PEG5-amine with maleimide-NHS ester. The reaction is carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) under mild conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-maleimide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

    Addition Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing compound.

    Thiol-Maleimide Reaction: Involves a thiol-containing compound and is typically carried out at room temperature.

Major Products Formed

    Triazoles: Formed from CuAAC reactions.

    Thioethers: Formed from thiol-maleimide reactions.

Scientific Research Applications

Azido-PEG5-maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Industry: Used in the development of advanced materials and bioconjugation techniques.

Mechanism of Action

Azido-PEG5-maleimide functions as a linker in PROTACs, joining two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-maleimide: A shorter PEG-based linker with similar properties.

    Azido-PEG5-amine: Lacks the maleimide group but can be used in similar applications.

Uniqueness

Azido-PEG5-maleimide is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous solutions. This makes it particularly useful in applications requiring biocompatibility and stability.

Properties

Molecular Formula

C19H31N5O8

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C19H31N5O8/c20-23-22-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-21-17(25)3-6-24-18(26)1-2-19(24)27/h1-2H,3-16H2,(H,21,25)

InChI Key

YZWYDZWBIBNUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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